1-Bromo-8-methoxynaphthalene
Overview
Description
1-Bromo-8-methoxynaphthalene is a useful synthetic intermediate . It is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . It can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
Synthesis Analysis
The synthesis of 1-Bromo-8-methoxynaphthalene involves the Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne . The 3-bromobenzyne is generated under mild conditions from 1,3-dibromobenzene and lithium diisopropylamide (LDA) . This reaction gives a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes . A subsequent two-step deoxygenation affords the corresponding 1-bromo-8-methoxynaphthalene .Molecular Structure Analysis
The molecular formula of 1-Bromo-8-methoxynaphthalene is C11H9BrO . The InChIKey, which is a unique identifier for the compound, is URUDGARERYTKAD-UHFFFAOYSA-N . The Canonical SMILES, another form of representation, is COC1=CC=CC2=C1C(=CC=C2)Br .Chemical Reactions Analysis
The chemical reactions involving 1-Bromo-8-methoxynaphthalene are monitored by TLC silica gel plates and visualized by UV light or panisaldehyde . Column chromatography is performed using silica gel .Physical And Chemical Properties Analysis
The molecular weight of 1-Bromo-8-methoxynaphthalene is 237.09 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The topological polar surface area is 9.2 Ų .Scientific Research Applications
Application 1: Synthesis of Derivatives of 1,8-Naphthalimide
- Methods of Application : The derivatives were synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties were investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
- Results or Outcomes : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
Application 2: Synthesis of 1,8-Naphthalimide Derivatives Fluorescent Probe
- Summary of Application : A naphthalimide Schiff base fluorescent probe (BSS) was designed and synthesized from 4-bromo-1,8-naphthalic anhydride . This probe could realize the “turn-off” detection of Cu2+ in acetonitrile solution .
- Methods of Application : The probe was synthesized from 4-bromo-1,8-naphthalic anhydride, and its structure was characterized by 1 HNMR, 13 CNMR, FTIR, and MS . Fluorescence emission spectra showed that the probe could realize the “turn-off” detection of Cu2+ in acetonitrile solution .
- Results or Outcomes : The fluorescence intensity of BSS showed a good linear relationship with the Cu2+ concentration (0–10 µmol/L), and the detection limit was up to 7.0×10−8 mol/L . Meanwhile, BSS and Cu2+ could form a 1:1 complex (BSS-Cu2+) during the reaction process .
properties
IUPAC Name |
1-bromo-8-methoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDGARERYTKAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-8-methoxynaphthalene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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